molecular formula C37H65NO12 B194139 Erythromycin, 9-deoxo-6,12-dideoxy-6,9:9,12-diepoxy- CAS No. 23893-13-2

Erythromycin, 9-deoxo-6,12-dideoxy-6,9:9,12-diepoxy-

Cat. No. B194139
CAS RN: 23893-13-2
M. Wt: 715.9 g/mol
InChI Key: YKAVHPRGGAUFDN-JTQLBUQXSA-N
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Description

“Erythromycin, 9-deoxo-6,12-dideoxy-6,9:9,12-diepoxy-” also known as Anhydroerythromycin A, is a degradation product of the macrolide antibiotic erythromycin . It has a molecular formula of C37H65NO12 and a molecular weight of 715.91 g/mol .

Scientific Research Applications

Ketone-Hemiacetal Tautomerism

Erythromycin A exhibits ketone–hemiacetal tautomerism in non-aqueous solutions. NMR spectroscopic studies have shown that it exists as a mixture of the 9-ketone, 6,9-cyclic hemiacetal, and 9,12-cyclic hemiacetal. This research provides insight into the factors influencing tautomerism in erythromycin A and its derivatives (Everett, Hunt, & Tyler, 1991).

In Vitro Activity and In Vivo Efficacy

Erythromycin derivatives have been synthesized for improved bioavailability and activity against gram-negative bacteria. Modifications in the erythromycin structure resulted in compounds with in vitro activities similar to erythromycin but showed increased in vivo antibacterial activities in mice against various pathogens (Hardy et al., 1991).

Substrate Specificity in Biosynthesis

The substrate specificity of 6-deoxyerythronolide B hydroxylase, a bacterial cytochrome P450 enzyme in erythromycin A biosynthesis, was studied. Minor structural changes in the substrate significantly affected catalytic rates, highlighting the precise enzyme-substrate interactions in erythromycin biosynthesis (Andersen et al., 1993).

Synthesis and Antibacterial Activities

Research on the synthesis and antibacterial activities of C-21 functionalized derivatives of erythromycin provided insights into the relationship between chemical structure and antibacterial potency. This work contributes to the development of novel erythromycin analogues with potentially improved therapeutic properties (Lartey et al., 1991).

Genetic Engineering for Erythromycin Production

A study on Saccharopolyspora erythraea, the bacterium producing erythromycin, revealed insights into the organization of the erythromycin-producing polyketide synthase. This research offers valuable information for genetic engineering aimed at optimizing erythromycin production (Cortés et al., 1990).

Novel Erythromycin Biosynthetic Gene Cluster

The discovery of a new erythromycin biosynthetic gene cluster in Actinopolyspora erythraea YIM90600, a halophilic actinomycete, expands our understanding of erythromycin biosynthesis. This research could lead to the exploration of extremophiles for novel antibiotic production (Chen et al., 2014).

C-21 Alkylamino Derivatives

Synthesis of novel analogs of erythromycin with N-alkylamino substituents at the C-21 position retained antibacterial activity. This research contributes to the development of erythromycin derivatives with enhanced efficacy against resistant pathogens (Lartey et al., 1992).

properties

IUPAC Name

(1S,2R,3R,4S,5R,8R,9S,10S,11R,12R,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3-hydroxy-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15,16-trioxatricyclo[10.2.1.11,4]hexadecan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H65NO12/c1-14-25-36(10)29(40)22(6)37(50-36)18(2)16-35(9,49-37)31(48-33-27(39)24(38(11)12)15-19(3)44-33)20(4)28(21(5)32(42)46-25)47-26-17-34(8,43-13)30(41)23(7)45-26/h18-31,33,39-41H,14-17H2,1-13H3/t18-,19-,20+,21-,22-,23+,24+,25-,26+,27-,28+,29-,30+,31-,33+,34-,35-,36-,37+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKAVHPRGGAUFDN-JTQLBUQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2(C(C(C3(O2)C(CC(O3)(C(C(C(C(C(=O)O1)C)OC4CC(C(C(O4)C)O)(C)OC)C)OC5C(C(CC(O5)C)N(C)C)O)C)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]2([C@@H]([C@H]([C@@]3(O2)[C@@H](C[C@@](O3)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]4C[C@@]([C@H]([C@@H](O4)C)O)(C)OC)C)O[C@H]5[C@@H]([C@H](C[C@H](O5)C)N(C)C)O)C)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H65NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701016176
Record name Anhydroerythromycin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

715.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Erythromycin, 9-deoxo-6,12-dideoxy-6,9:9,12-diepoxy-

CAS RN

23893-13-2
Record name Anhydroerythromycin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023893132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anhydroerythromycin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANHYDROERYTHROMYCIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BR5PL6H39
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Erythromycin, 9-deoxo-6,12-dideoxy-6,9:9,12-diepoxy-
Reactant of Route 2
Erythromycin, 9-deoxo-6,12-dideoxy-6,9:9,12-diepoxy-
Reactant of Route 3
Erythromycin, 9-deoxo-6,12-dideoxy-6,9:9,12-diepoxy-
Reactant of Route 4
Erythromycin, 9-deoxo-6,12-dideoxy-6,9:9,12-diepoxy-
Reactant of Route 5
Erythromycin, 9-deoxo-6,12-dideoxy-6,9:9,12-diepoxy-
Reactant of Route 6
Erythromycin, 9-deoxo-6,12-dideoxy-6,9:9,12-diepoxy-

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